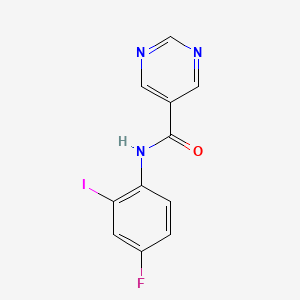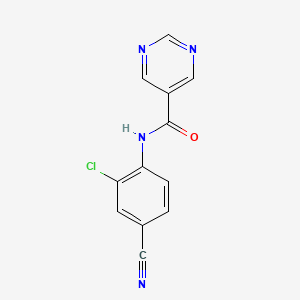![molecular formula C14H17F2NO3 B6631901 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide, also known as DFOA, is a chemical compound that has been of great interest in scientific research due to its potential as a therapeutic agent. DFOA is a member of the oxazolidinone family of compounds, which are known for their antimicrobial properties. However, DFOA has been found to have a unique mechanism of action that sets it apart from other oxazolidinones.
Wirkmechanismus
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has a unique mechanism of action that sets it apart from other oxazolidinones. It works by inhibiting the activity of an enzyme called RNA polymerase, which is essential for the replication of bacterial DNA. This inhibition leads to the death of bacterial cells, making this compound an effective antimicrobial agent.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial species, including those that are resistant to other antibiotics. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential treatment for these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research. In addition, this compound has a unique mechanism of action that sets it apart from other antimicrobial agents, making it a valuable tool for studying bacterial replication.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that it has only been tested in vitro, meaning that its effectiveness in vivo is still unknown. In addition, this compound has not been extensively studied for its potential side effects, making it important to exercise caution when using this compound in research.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide. One area of interest is its potential as a treatment for bacterial infections, particularly those that are resistant to other antibiotics. In addition, this compound's anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of these diseases.
Another potential direction for research is the optimization of the synthesis process for this compound. This could lead to increased yields and purity of the compound, making it more readily available for research.
Overall, this compound is a compound that has shown great potential for use in scientific research. Its unique mechanism of action and antimicrobial properties make it a valuable tool for studying bacterial replication, while its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of these diseases.
Synthesemethoden
The synthesis of 2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide involves several steps, including the reaction of 2,4-difluoroaniline with ethyl oxan-4-ylacetate to form an intermediate compound. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product, this compound. The synthesis process has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound has antimicrobial properties, making it a potential treatment for bacterial infections. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c15-11-2-1-10(12(16)8-11)7-13(19)17-14(9-18)3-5-20-6-4-14/h1-2,8,18H,3-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHFGQABRIOEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)NC(=O)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)


![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)


![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)

![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B6631917.png)